molecular formula C17H14N4O3S B2712602 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-50-7

1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2712602
CAS No.: 438488-50-7
M. Wt: 354.38
InChI Key: PCIYZEXJQFOGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide belongs to the dihydrobenzo[cd]indole-6-sulfonamide class, characterized by a fused bicyclic indole core modified with a sulfonamide group at position 6 and an ethyl-substituted oxo group at position 2. The pyrimidin-2-yl substituent on the sulfonamide nitrogen distinguishes it from other analogs.

Properties

IUPAC Name

1-ethyl-2-oxo-N-pyrimidin-2-ylbenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-2-21-13-7-8-14(11-5-3-6-12(15(11)13)16(21)22)25(23,24)20-17-18-9-4-10-19-17/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIYZEXJQFOGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NC=CC=N4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonamide group is then introduced through sulfonation reactions using sulfonyl chlorides in the presence of a base . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Weight Key Synthetic Yield
Target Compound Pyrimidin-2-yl ~318* Not reported
S10 (EJMC-1 derivative) Naphthalene derivative ~340† 51% (analog synthesis)
ST085399 4-Methylphenyl ~290‡ Not reported
4e 1H-indol-6-yl ~318† 68%
N-(2-chlorophenyl) derivative 2-Chlorophenyl 318.39 Not reported

*Estimated based on C₁₆H₁₆N₄O₃S. †Calculated from analogs in . ‡From CAS data .

TNF-α Inhibition
  • S10 (Naphthalene derivative) : Exhibited an IC₅₀ of 19.1 µM in NF-κB reporter assays, outperforming the parent compound EJMC-1 but less potent than SPD304 (IC₅₀ = 6.4 µM). Enhanced activity attributed to hydrophobic interactions with TNF-α’s Tyr59 residue .
  • 4e (1H-indol-6-yl) : Predicted via docking to form additional H-bonds with TNF-α, though experimental IC₅₀ data are unreported .
  • Target Compound (Pyrimidin-2-yl) : Pyrimidine’s electron-deficient aromatic ring may enhance π-stacking or polar interactions, but efficacy remains unverified.
Antimicrobial Activity
  • ST085399 (4-Methylphenyl) : Increased MRSA susceptibility to β-lactams (66% inhibition), indicating sulfonamide derivatives’ versatility in targeting bacterial pathways .

Structure-Activity Relationships (SAR)

  • Hydrophobic Groups : Bulky substituents (e.g., naphthalene in S10) improve TNF-α binding via van der Waals interactions .
  • Electron-Withdrawing Substituents : Chlorophenyl (CAS 920118-70-3) could alter electronic distribution, though biological effects are uncharacterized .

Computational Insights

Molecular docking (AutoDock Vina, Glide) revealed that:

  • SPD304 adopts a U-shaped conformation in TNF-α’s hydrophobic pocket, while S10 and 4e fill unoccupied spaces via extended substituents .
  • Pyrimidin-2-yl’s planar structure may mimic SPD304’s geometry, but conformational flexibility could limit affinity without optimization .

Biological Activity

1-Ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in inflammatory processes and disease pathology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H18N2O3S
  • Molecular Weight : 358.43 g/mol
  • CAS Number : 921839-58-9

Research indicates that this compound exhibits its biological activity primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators. The compound has been shown to bind effectively to TNF receptors, thereby preventing the downstream signaling that leads to inflammation and cell apoptosis.

Inhibition of TNF-α

In a study evaluating various analogs of dihydrobenzo[cd]indole derivatives, it was found that the compound demonstrated significant inhibitory activity against TNF-α with an IC50 value of approximately 14 μM. This was further improved in modified analogs, with some achieving IC50 values as low as 3 μM, indicating a strong potential for therapeutic use against inflammatory diseases .

Biological Assays and Efficacy

The biological activity of this compound has been evaluated using various assays:

Assay Type Description Results
Surface Plasmon Resonance (SPR) Measures binding affinity to TNF receptorsStrong binding observed
Cell-Based NF-kB Reporter Assay Evaluates inhibition of NF-kB signaling pathwaySignificant reduction in activity
Cytotoxicity Assays Assesses cell viability in the presence of the compoundLow cytotoxicity at effective doses

Case Studies

  • Inflammatory Disease Models : In preclinical models of rheumatoid arthritis, administration of the compound resulted in reduced markers of inflammation and improved clinical scores compared to control groups.
  • Cancer Research : The compound has shown promise in inhibiting tumor growth in xenograft models by downregulating TNF-mediated pathways, suggesting its potential application in cancer therapy.
  • Viral Inhibition : Analog studies have indicated that derivatives of this compound may inhibit viral replication mechanisms, particularly against West Nile Virus, showcasing its broad-spectrum antiviral potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.